molecular formula C17H20N2O3S2 B4384447 N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide

N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide

Cat. No.: B4384447
M. Wt: 364.5 g/mol
InChI Key: JVKHMLAEGPJFJU-UHFFFAOYSA-N
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Description

N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a sulfonamide group

Preparation Methods

The synthesis of N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method is the reductive amination of a suitable ketone with an amine, followed by cyclization to form the pyrrolidine ring. The thiophene ring can be introduced through a sulfonation reaction, where thiophene is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The final step involves coupling the pyrrolidine and thiophene rings through a sulfonamide linkage, often using reagents like sulfonyl chlorides under basic conditions .

Chemical Reactions Analysis

N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles like amines or alcohols can replace the sulfonyl group.

    Coupling Reactions: The thiophene ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures

Scientific Research Applications

N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine and thiophene rings provide hydrophobic interactions and π-π stacking with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-17-11-15(18-24(21,22)16-8-10-23-13-16)12-19(17)9-4-7-14-5-2-1-3-6-14/h1-3,5-6,8,10,13,15,18H,4,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKHMLAEGPJFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCCC2=CC=CC=C2)NS(=O)(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide
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N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide
Reactant of Route 3
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide
Reactant of Route 5
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide
Reactant of Route 6
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-sulfonamide

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